

# Replicating Published Findings on Taurursodiol's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the clinical efficacy of Taurursodiol, both as a standalone therapy (Tauroursodeoxycholic acid, TUDCA) and in combination with sodium phenylbutyrate (PB-TURSO), against other approved treatments for Amyotrophic Lateral Sclerosis (ALS), namely Riluzole and Edaravone. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the existing evidence.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from pivotal clinical trials of Taurursodiol and its alternatives in the treatment of ALS.

Table 1: Efficacy of Sodium Phenylbutyrate and Taurursodiol (PB-TURSO) in ALS (CENTAUR Trial)[1][2][3][4][5]



| Outcome<br>Measure                          | PB-TURSO<br>(n=89) | Placebo (n=48) | Difference/Haz<br>ard Ratio (95%<br>CI) | p-value |
|---------------------------------------------|--------------------|----------------|-----------------------------------------|---------|
| ALSFRS-R<br>Score Decline<br>(points/month) | -1.24              | -1.66          | 0.42 (0.03 to<br>0.81)                  | 0.03    |
| Median Overall<br>Survival<br>(months)      | 25.0               | 18.5           | HR: 0.56 (0.34-<br>0.92)                | 0.023   |
| Tracheostomy/P<br>AV-free Survival          | -                  | -              | HR: 0.51 (0.32 to 0.84)                 | 0.007   |
| First<br>Hospitalization                    | -                  | -              | HR: 0.56 (0.34 to 0.95)                 | 0.03    |

Table 2: Efficacy of Tauroursodeoxycholic Acid (TUDCA) in ALS (TUDCA-ALS Trial - Top-line Results)

| Outcome Measure                               | TUDCA | Placebo | Result                       |
|-----------------------------------------------|-------|---------|------------------------------|
| Primary Endpoint<br>(ALSFRS-R Score)          | -     | -       | Not Met                      |
| Secondary Endpoints<br>(Survival, Biomarkers) | -     | -       | No significant<br>difference |

Table 3: Efficacy of Riluzole in ALS (Meta-analysis of Clinical Trials)



| Outcome Measure               | Riluzole (100<br>mg/day) | Placebo | Hazard Ratio (95%<br>CI) / Result |
|-------------------------------|--------------------------|---------|-----------------------------------|
| Tracheostomy-free<br>Survival | -                        | -       | HR: 0.80 (0.64–0.99)              |
| Median Survival<br>Benefit    | -                        | -       | ~2-3 months                       |
| Mortality at 12 months        | -                        | -       | Significant reduction             |

Table 4: Efficacy of Edaravone in ALS (Study 19)

| Outcome<br>Measure                   | Edaravone       | Placebo         | Mean<br>Difference<br>(95% CI) | p-value |
|--------------------------------------|-----------------|-----------------|--------------------------------|---------|
| Change in ALSFRS-R Score at 24 weeks | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (0.99-3.98)               | 0.0013  |

# **Experimental Protocols**

This section details the methodologies for the key clinical trials cited.

## **CENTAUR Trial (PB-TURSO)**

- Study Design: Phase 2, multicenter, randomized, double-blind, placebo-controlled trial with an open-label extension.
- Participants: 137 adults with definite ALS, with symptom onset within the previous 18 months.
- Intervention:
  - Treatment Group (n=89): 3 g sodium phenylbutyrate and 1 g taurursodiol, once daily for 3 weeks, then twice daily.



- Placebo Group (n=48): Matching placebo.
- Duration: 24 weeks for the randomized phase.
- Primary Outcome: Rate of decline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) total score.
- Secondary Outcomes: Rates of decline in isometric muscle strength, plasma phosphorylated axonal neurofilament H subunit levels, slow vital capacity, and a combined survival endpoint.

# **PHOENIX Trial (PB-TURSO)**

- Study Design: Phase 3, global, randomized, double-blind, placebo-controlled trial.
- Participants: Approximately 664 adults with ALS.
- Intervention:
  - Treatment Group: Sodium phenylbutyrate and taurursodiol.
  - o Placebo Group: Matching placebo.
- Duration: 48 weeks.
- Primary Outcome: Change from baseline in ALSFRS-R total score at 48 weeks.
- Secondary Outcomes: Quality of life assessments, overall survival, and respiratory function (slow vital capacity).
- Result: The trial did not meet its primary or secondary endpoints.

#### **TUDCA-ALS Trial (TUDCA)**

- Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: 336 adults with ALS.
- Intervention:



- Treatment Group: Tauroursodeoxycholic acid (TUDCA).
- o Placebo Group: Matching placebo.
- Duration: 18 months.
- Primary Outcome: Difference in the proportion of responders based on the ALSFRS-R score at 18 months.
- Result: The trial failed to meet its primary endpoint.

# Visualizations Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for Taurursodiol based on preclinical findings.





#### Proposed Mechanism of Taurursodiol in Mitigating Cellular Stress

Click to download full resolution via product page

Caption: Proposed mechanism of Taurursodiol in reducing apoptosis by inhibiting ER stress and mitochondrial pathways.

# **Experimental Workflows**





Click to download full resolution via product page

Caption: Simplified workflow of the CENTAUR and PHOENIX clinical trials for PB-TURSO in ALS.



# Patient Screening (Inclusion/Exclusion Criteria) Randomization (1:1) Active Arm Control Arm Placebo 18-Month Follow-up (ALSFRS-R, Survival, Biomarkers)

Click to download full resolution via product page

Caption: Simplified workflow of the TUDCA-ALS clinical trial for TUDCA in ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Effect of sodium phenylbutyrate/taurursodiol on tracheostomy/ventilation-free survival and hospitalisation in amyotrophic lateral sclerosis: long-term results from the CENTAUR trial |



Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 4. Sodium Phenylbutyrate—Taurursodiol Slows Decline in Patients with ALS Mass General Advances in Motion [advances.massgeneral.org]
- 5. "Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sc" by Sabrina Paganoni, Eric A Macklin et al. [digitalcommons.providence.org]
- To cite this document: BenchChem. [Replicating Published Findings on Taurursodiol's Efficacy: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1139276#replicating-published-findings-on-taurursodiol-sodium-s-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com